SYHA1815

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H26ClF4N5O |

|---|---|

Molecular Weight |

548.0 g/mol |

IUPAC Name |

3-[2-(2-amino-3-pyridinyl)ethynyl]-5-fluoro-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C27H25F4N5O.ClH/c1-35-9-11-36(12-10-35)17-20-6-7-23(16-24(20)27(29,30)31)34-26(37)21-13-18(14-22(28)15-21)4-5-19-3-2-8-33-25(19)32;/h2-3,6-8,13-16H,9-12,17H2,1H3,(H2,32,33)(H,34,37);1H |

InChI Key |

SWMFIGMUMWFQHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C#CC4=C(N=CC=C4)N)F)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

SYHA1815: A Technical Guide to a Novel RET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other therapies. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical evaluation of this compound, with a focus on the experimental data and methodologies that underpin our current understanding of this promising therapeutic agent.

Chemical Structure and Properties

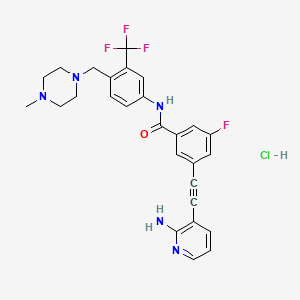

This compound is a small molecule inhibitor with the chemical formula C27H26ClF4N5O. Its systematic IUPAC name is 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride.[1]

| Property | Value |

| CAS Number | 2760195-67-1 |

| Molecular Formula | C27H26ClF4N5O |

| Molecular Weight | 547.98 g/mol |

| IUPAC Name | 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride |

Mechanism of Action: RET Inhibition and Downstream Signaling

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of both wild-type and mutant forms of the RET protein.[2] This inhibition disrupts downstream signaling pathways that are critical for the proliferation and survival of RET-driven cancer cells. A key mechanism is the induction of G1 cell-cycle arrest through the downregulation of the c-Myc oncogene.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound:

Caption: this compound inhibits RET kinase, leading to c-Myc downregulation and G1 cell-cycle arrest.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against RET kinase and RET-driven cancer cell lines.

In Vitro Kinase Inhibition

| Target | IC50 (nmol/L) |

| Wild-type RET | 0.9 ± 0.1 |

| RET V804M | 3.1 ± 0.1 |

| RET V804L | 6.8 ± 0.9 |

Data from in vitro kinase assays.[1]

Cellular Proliferation Inhibition

| Cell Line | RET Status | IC50 (this compound, nmol/L) | IC50 (Cabozantinib, nmol/L) |

| TT | RET (C634W) | Not Specified | Not Specified |

| BaF3-KIF5B-RET (WT) | Wild-type | Potent Inhibition | Potent Inhibition |

| BaF3-KIF5B-RET (V804M) | Gatekeeper Mutant | Potent Inhibition | Resistant |

| BaF3-KIF5B-RET (V804L) | Gatekeeper Mutant | Potent Inhibition | Resistant |

Data from cell proliferation assays.[1] this compound effectively inhibits the proliferation of cells driven by both wild-type RET and the V804M/L gatekeeper mutants, which are resistant to multikinase inhibitors like cabozantinib.[1]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant RET kinases.

Methodology:

-

Recombinant RET kinase (wild-type, V804M, or V804L mutants) is incubated with a kinase buffer containing ATP and a substrate peptide.

-

This compound is added in a series of dilutions.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on RET-driven cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., TT, BaF3-KIF5B-RET) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with various concentrations of this compound or a control compound (e.g., cabozantinib).

-

Cells are incubated for a period of 72 hours.

-

Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Experimental Workflow: Cell Cycle Analysis

The following diagram outlines the workflow for analyzing the effect of this compound on the cell cycle.

Caption: Workflow for determining the impact of this compound on cell cycle distribution.

Conclusion

This compound is a highly promising selective RET inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the RET kinase. Its mechanism of action, involving the downregulation of c-Myc and subsequent G1 cell-cycle arrest, provides a strong rationale for its continued development as a targeted therapy for patients with RET-driven malignancies. The experimental data and protocols outlined in this guide provide a solid foundation for further research and clinical investigation of this compound.

References

SYHA1815: A Novel and Selective RET Inhibitor for RET-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer and medullary thyroid cancer. Preclinical studies have demonstrated that this compound effectively inhibits both wild-type and mutant forms of RET, including the challenging V804 "gatekeeper" mutations that confer resistance to other kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, selectivity, and the underlying experimental methodologies.

Introduction

The RET proto-oncogene is a critical driver in several cancer types. Genomic alterations, such as fusions and point mutations, can lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation and survival. While first-generation multi-kinase inhibitors have shown some efficacy, their off-target effects and the emergence of resistance mutations, particularly at the V804 residue, have limited their clinical utility. This compound has been developed as a next-generation, highly selective RET inhibitor designed to overcome these limitations.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting the ATP-binding site of the RET kinase.[1] This inhibition blocks the downstream signaling pathways that are crucial for the survival and proliferation of RET-driven cancer cells. A key finding from preclinical research is that the inhibition of RET by this compound leads to the downregulation of the proto-oncogene c-Myc.[1][2] This, in turn, induces G1 cell-cycle arrest, thereby halting the proliferation of cancer cells.[1][2]

Pharmacological Properties

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against both wild-type RET and its clinically relevant mutants. The selectivity profile of this compound is a key attribute, with minimal activity against other kinases, which is anticipated to translate into a more favorable safety profile.

| Target | IC50 Range | Fold Selectivity vs. KDR | Fold Selectivity vs. Other Kinases |

| Wild-Type RET | Subnanomolar to Nanomolar | ~20-fold | >100-fold (against 347 kinases) |

| V804 Mutant RET | Subnanomolar to Nanomolar | Not Specified | Not Specified |

| KDR (VEGFR2) | Marginal inhibition at 200 nmol/L | - | - |

Table 1: In Vitro Potency and Selectivity of this compound.[1][2] Data is based on published abstracts; specific IC50 values were not provided.

In Vitro and In Vivo Efficacy

Preclinical models have confirmed the potent anti-tumor efficacy of this compound. Studies in RET-driven cancer cell lines and in vivo tumor models have shown significant inhibition of tumor growth.[1][2] The compound was effective against tumors harboring V804 mutations, a significant advantage over many existing therapies.[1][2]

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

Methodology:

-

Recombinant human kinase enzymes (wild-type RET, V804 mutant RET, KDR, etc.) are used.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with this compound.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of RET-driven cancer cell lines.

Methodology:

-

Cancer cells with known RET alterations are seeded in multi-well plates.

-

Cells are treated with increasing concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells harboring RET mutations.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally or via another appropriate route at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., measuring the levels of phosphorylated RET and c-Myc).

Clinical Development

This compound is currently in a Phase I clinical trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with RET-aberrant cancers.[1]

Conclusion

This compound is a promising, novel, and selective RET inhibitor with a well-defined mechanism of action. Its ability to potently inhibit both wild-type and resistance-conferring mutant forms of RET, combined with its high selectivity, suggests it could be a valuable therapeutic option for patients with RET-driven malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Early-Stage Research on SYHA1815 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage preclinical research on SYHA1815, a novel and selective RET inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's efficacy, mechanism of action, and the experimental methodologies used in its initial evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound[1]

| Target Kinase | IC₅₀ (nmol/L) |

| RET (Wild-Type) | 0.8 |

| RET (V804M Mutant) | 2.6 |

| RET (V804L Mutant) | 3.9 |

| KDR (VEGFR2) | 15.6 |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Anti-proliferative Activity of this compound[1]

| Cell Line | RET Alteration | IC₅₀ (nmol/L) |

| TT | RET C634W (MEN2A) | 0.3 |

| MZ-CRC-1 | RET M918T (MEN2B) | 1.1 |

| Ba/F3-KIF5B-RET | KIF5B-RET Fusion | 1.8 |

| Ba/F3-KIF5B-RET V804M | KIF5B-RET Fusion with V804M | 5.5 |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models[1]

| Xenograft Model | Treatment and Dose (Oral, Once Daily) | Tumor Growth Inhibition (TGI) |

| TT (Thyroid Carcinoma) | This compound (3.125 mg/kg) | 80.0% |

| TT (Thyroid Carcinoma) | This compound (6.25 mg/kg) | Tumor Stasis |

| TT (Thyroid Carcinoma) | This compound (12.5 mg/kg) | Tumor Regression |

| TT (Thyroid Carcinoma) | This compound (25 mg/kg) | Tumor Regression |

| LC-2/ad (Lung Adenocarcinoma) | This compound (12.5 mg/kg) | Significant Inhibition |

| LC-2/ad (Lung Adenocarcinoma) | This compound (25 mg/kg) | Significant Inhibition |

TGI: Tumor Growth Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound. These protocols are based on the methods sections of the cited publications and may require further optimization for specific laboratory conditions.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified RET kinase and other kinases.

Methodology:

-

Enzyme and Substrate: Recombinant human RET kinase (wild-type and mutants) and KDR kinase were used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, was utilized.

-

Assay Principle: The assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. The kinase reaction results in the phosphorylation of a biotinylated substrate, which is then detected by a europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin.

-

Procedure:

-

This compound was serially diluted in DMSO and added to the wells of a 384-well plate.

-

The respective kinase and ATP were added to initiate the reaction.

-

The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagents were added, and the plate was incubated to allow for signal development.

-

The TR-FRET signal was read on a compatible plate reader.

-

IC₅₀ values were calculated by fitting the dose-response curves using non-linear regression analysis.

-

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines with RET alterations.

Methodology:

-

Cell Lines: TT (human medullary thyroid carcinoma), MZ-CRC-1 (human medullary thyroid carcinoma), and Ba/F3 murine pro-B cells engineered to express KIF5B-RET fusion proteins (wild-type and V804M mutant).

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used, which measures ATP levels as an indicator of metabolically active cells.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

This compound was serially diluted and added to the cells.

-

The plates were incubated for 72 hours at 37°C in a humidified CO₂ incubator.

-

The CellTiter-Glo® reagent was added to each well.

-

The plate was shaken for 2 minutes to induce cell lysis.

-

Luminescence was measured using a plate reader.

-

IC₅₀ values were determined from the dose-response curves.

-

Western Blot Analysis

Objective: To investigate the effect of this compound on RET signaling pathways.

Methodology:

-

Procedure:

-

Cells were treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST.

-

The membrane was incubated with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, and c-Myc overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Female BALB/c nude mice (4-6 weeks old).

-

Tumor Implantation:

-

TT or LC-2/ad cells were harvested and resuspended in a mixture of PBS and Matrigel (1:1).

-

1 x 10⁷ cells were subcutaneously injected into the right flank of each mouse.

-

-

Treatment:

-

When tumors reached a volume of 100-200 mm³, mice were randomized into vehicle and treatment groups.

-

This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

-

-

Efficacy Evaluation:

-

Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blotting).

-

Tumor Growth Inhibition (TGI) was calculated.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in RET-driven cancers.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical workflow for the preclinical evaluation of this compound.

SYHA1815: A Technical Guide to its Therapeutic Potential in RET-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Preclinical studies have demonstrated its significant therapeutic potential in cancers driven by RET aberrations, including those with gatekeeper mutations that confer resistance to other kinase inhibitors. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, positioning it as a promising candidate for further clinical development.

Introduction

The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1] Constitutive activation of RET signaling through mutations or fusions leads to uncontrolled cell proliferation and survival.[2] While first-generation multi-kinase inhibitors have shown some efficacy, resistance often develops, frequently through the emergence of "gatekeeper" mutations at the V804 residue.[1][3] this compound is a next-generation selective RET inhibitor designed to overcome these limitations.[1][3] This document summarizes the key preclinical data and methodologies used to characterize the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of both wild-type and mutant RET. This inhibition disrupts downstream signaling pathways, leading to a cascade of cellular events that culminate in cell cycle arrest and reduced tumor growth.

Signaling Pathway

This compound targets the ATP-binding pocket of the RET kinase domain. Inhibition of RET phosphorylation prevents the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[2] A key consequence of RET inhibition by this compound is the significant downregulation of the transcription factor c-Myc, a critical regulator of cell proliferation and metabolism.[1][3] This reduction in c-Myc levels leads to the induction of G1 phase cell cycle arrest, thereby halting the proliferation of RET-driven cancer cells.[1][3]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data are summarized in the tables below.

In Vitro Enzyme Inhibitory Activity

This compound demonstrates potent, subnanomolar inhibitory activity against wild-type RET and maintains low nanomolar potency against the V804M and V804L gatekeeper mutants.[3] Notably, it exhibits significant selectivity for RET over the vascular endothelial growth factor receptor 2 (KDR), a common off-target kinase for many RET inhibitors.[1][3]

| Target Kinase | This compound IC50 (nmol/L) | Cabozantinib IC50 (nmol/L) |

| RET (Wild-Type) | 0.9 ± 0.1 | 1.3 ± 0.4 |

| KDR | 15.9 ± 0.5 | - |

Data presented as mean ± SEM.[3]

Cellular Antiproliferative Activity

Consistent with its enzymatic activity, this compound effectively inhibits the proliferation of cancer cell lines driven by both wild-type and mutant RET.

| Cell Line | RET Status | This compound IC50 (nmol/L) |

| TT | C634W (Wild-Type) | < 1.6 |

| BaF3-KIF5B-RET | Wild-Type | 2.6 ± 0.3 |

| BaF3-KIF5B-RET | V804M Mutant | 11.2 ± 1.1 |

| BaF3-KIF5B-RET | V804L Mutant | 23.5 ± 2.5 |

Data presented as mean ± SEM.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified RET and KDR kinases.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., RET, KDR), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Terminate the reaction and measure the amount of product formed or ATP consumed using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., TT, BaF3-KIF5B-RET) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation levels within the RET signaling pathway following treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-RET, total RET, phospho-ERK, total ERK, c-Myc, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C.

-

Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to eliminate RNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is evaluated using mouse xenograft models.

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., TT cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally or via another appropriate route to the treatment groups at various doses, once or twice daily. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a highly potent and selective RET inhibitor with a clear mechanism of action that translates to significant anti-tumor activity in preclinical models of RET-driven cancers. Its ability to overcome resistance-conferring gatekeeper mutations addresses a critical unmet need in the treatment of these malignancies. The comprehensive preclinical data package, supported by the detailed experimental protocols outlined in this guide, provides a strong rationale for the ongoing clinical investigation of this compound as a promising new therapeutic agent. As of 2021, this compound has entered a phase I clinical trial.[3]

References

- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Methodological & Application

SYHA1815: In Vitro Efficacy and Mechanism of Action in RET-Driven Cancers

Application Notes and Protocols for Researchers

Abstract

SYHA1815 is a novel and potent selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] It has demonstrated significant anti-proliferative activity in cancer cell lines harboring RET gene alterations, including wild-type RET and those with the V804 gatekeeper mutation, which confers resistance to some multi-kinase inhibitors.[1][2] The primary mechanism of action of this compound involves the direct inhibition of RET kinase activity, leading to the suppression of downstream signaling pathways. This culminates in the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation. The reduction in c-Myc levels induces a G1 phase cell cycle arrest, thereby halting the division of cancer cells.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in relevant cancer cell lines.

Data Summary

The inhibitory activity of this compound on the proliferation of various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against RET-driven cancer cells.

| Cell Line | RET Status | This compound IC50 (nmol/L) |

| TT | RET (C634W mutation) | 0.9 ± 0.1 |

| BaF3-KIF5B-RET | Wild-Type | 1.3 ± 0.4 |

| BaF3-KIF5B-RET | V804M Mutant | 1.3 ± 0.4 |

| BaF3-KIF5B-RET | V804L Mutant | 1.3 ± 0.4 |

Data is presented as mean ± standard deviation.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the RET signaling pathway. In cancers with RET fusions or mutations, the RET receptor is constitutively active, leading to the activation of downstream pathways such as the MAPK and PI3K/AKT pathways, which promote cell survival and proliferation. This compound selectively binds to and inhibits the kinase activity of both wild-type and mutant RET. This inhibition prevents the phosphorylation of downstream signaling molecules. A key consequence of RET inhibition by this compound is the downregulation of c-Myc expression. The subsequent decrease in c-Myc protein levels leads to an arrest of the cell cycle in the G1 phase, thereby inhibiting tumor cell proliferation.[1][2]

Caption: this compound inhibits the RET signaling pathway, leading to c-Myc downregulation and G1 cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., TT, BaF3-KIF5B-RET)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of RET Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of RET and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-c-Myc, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for SYHA1815 Xenograft Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYHA1815 is a novel and potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] It has demonstrated significant anti-tumor efficacy in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other therapies.[1] This document provides detailed application notes and protocols for the design and execution of xenograft studies using the this compound model, intended to guide researchers in evaluating its therapeutic potential. The protocols herein cover in vivo xenograft model generation, treatment, and subsequent ex vivo analyses to assess target engagement and downstream effects.

Data Presentation

In Vivo Efficacy of this compound in a TT Cell Line Xenograft Model

The following table summarizes the dose-dependent anti-tumor efficacy of this compound in a xenograft model established with the TT human medullary thyroid carcinoma cell line, which harbors a RET mutation.

| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (TGI) (%) | Notes |

| Vehicle Control | Oral, once daily | Not specified | 0% | - |

| This compound | 3.125 mg/kg, once daily | Not specified | 80.0% | Substantial efficacy observed at the lowest dose. |

| This compound | 6.25 mg/kg, once daily | Not specified | Tumor stasis | - |

| This compound | 12.5 mg/kg, once daily | Not specified | Not specified | Dose-dependent inhibition of tumor growth. |

| This compound | 25 mg/kg, once daily | Not specified | Not specified | Dose-dependent inhibition of tumor growth. |

Data synthesized from preclinical studies on this compound.

Experimental Workflow

The following diagram illustrates the general workflow for a this compound xenograft study, from initial cell culture to in vivo experimentation and subsequent ex vivo analysis.

RET Signaling Pathway and this compound Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the RET signaling pathway. In RET-driven cancers, constitutive activation of the RET receptor leads to the phosphorylation of downstream signaling molecules, promoting cell proliferation and survival. A key downstream effector of this pathway is the oncoprotein c-Myc. This compound inhibits RET kinase activity, leading to a downstream reduction in c-Myc expression and subsequent G1 cell-cycle arrest.[1]

Experimental Protocols

Cell Culture and Preparation

Cell Line: TT (Human medullary thyroid carcinoma)

-

Source: ATCC (CRL-1803)

-

Morphology: Epithelial-like[2]

-

Culture Medium: ATCC-formulated F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS).[2]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, rinse with a 0.25% trypsin-0.03% EDTA solution.[2] Add fresh trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach.[2] Neutralize with complete growth medium and dispense into new flasks.[2]

Preparation for Implantation:

-

Harvest cells that are in a logarithmic growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁸ cells/mL.

-

Keep the cell suspension on ice until implantation.

In Vivo Xenograft Model

Animal Strain: Female NCB or nude mice, 4-6 weeks old. Acclimatization: Allow mice to acclimate for at least one week before any procedures.

Subcutaneous Tumor Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject 1 x 10⁷ TT cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should be palpable within 2-3 weeks.[2]

Tumor Monitoring and Treatment:

-

Measure tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (width)² x length / 2 .

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily, according to the predetermined dosage.

-

Monitor animal health and body weight throughout the study.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 28 days).

Ex Vivo Analyses

Tumor Lysate Preparation:

-

Excise tumors at the study endpoint and snap-freeze in liquid nitrogen.

-

Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cellular debris.[3]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blot Protocol:

-

Denature 30-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Anti-phospho-RET (Tyr1062): Recommended for detecting activated RET.

-

Anti-c-Myc: To assess the downstream effects of this compound.

-

Anti-β-actin or Anti-GAPDH: As a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Fix excised tumors in 10% neutral buffered formalin for 24 hours.

-

Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with primary antibodies overnight at 4°C.

-

Anti-phospho-RET: To visualize the localization of activated RET.

-

Anti-c-Myc: To assess the in situ expression of c-Myc.

-

Anti-Ki-67: A marker of cell proliferation.

-

-

Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Analyze the slides under a microscope to assess protein expression and localization.

RNA Extraction from Tumor Tissue:

-

Excise tumors at the study endpoint and snap-freeze in liquid nitrogen.

-

Homogenize the frozen tumor tissue using a suitable method (e.g., bead beating) in a lysis buffer containing a chaotropic agent (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

qPCR Protocol:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., human-specific primers for c-Myc), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Use primers for a housekeeping gene (e.g., human-specific GAPDH) for normalization.

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels. A human-specific qPCR assay can also be used to quantify the proportion of human tumor cells versus mouse stromal cells in the xenograft.[4]

Animal Welfare Considerations

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[5][6] Humane endpoints should be clearly defined in the experimental protocol to minimize animal suffering.[6] This includes monitoring for signs of distress, excessive tumor burden (e.g., ulceration, interference with normal bodily functions), and significant weight loss.[6]

References

- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Ret (phospho Y1062) antibody. Rabbit polyclonal (ab51103) | Abcam [abcam.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Real-time PCR-based assay to quantify the relative amount of human and mouse tissue present in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-Ret (Tyr1062) Antibody | Affinity Biosciences [affbiotech.com]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for SYHA1815 in Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including non-small cell lung cancer (NSCLC) with RET fusions.[1][2] this compound effectively inhibits wild-type RET and mutants, including the V804 gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in lung cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting the RET kinase, a key driver in certain lung cancers. The primary mechanism involves the induction of G1 phase cell-cycle arrest, which is mediated through the downregulation of the proto-oncogene c-Myc.[1][2] This targeted inhibition of the RET signaling pathway ultimately leads to a suppression of tumor cell proliferation.[1][2]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | RET Status | This compound IC50 (nmol/L) | Reference Compound | Reference Compound IC50 (nmol/L) |

| TT | RET C634W (MTC) | 0.8 ± 0.1 | Cabozantinib | 5.4 ± 1.1 |

| Ba/F3 | CCDC6-RET | 0.6 ± 0.1 | Pralsetinib | 0.5 ± 0.1 |

| Ba/F3 | KIF5B-RET | 1.1 ± 0.2 | Pralsetinib | 0.8 ± 0.1 |

| Ba/F3 | CCDC6-RET V804M | 4.6 ± 0.8 | Pralsetinib | 4.2 ± 0.6 |

| Ba/F3 | KIF5B-RET V804L | 3.5 ± 0.5 | Pralsetinib | 2.9 ± 0.4 |

MTC: Medullary Thyroid Carcinoma

In Vivo Efficacy of this compound in a TT Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regression |

| Vehicle | - | - | 0/6 |

| This compound | 6.25 | Stasis | 0/6 |

| This compound | 12.5 | Regression | 1/6 |

| This compound | 25 | Regression | 2/6 |

| Cabozantinib | 30 | Inhibition | 0/6 |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: this compound inhibits RET, leading to c-Myc downregulation and G1 arrest.

General Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound in lung cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in RET-fusion positive lung cancer cell lines.

Materials:

-

RET-fusion positive lung cancer cells (e.g., Ba/F3 with CCDC6-RET or KIF5B-RET)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of RET and the expression of c-Myc.

Materials:

-

RET-fusion positive lung cancer cells

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-RET (Tyr905), anti-total RET, anti-c-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of lung cancer cells.

Materials:

-

RET-fusion positive lung cancer cells

-

This compound

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a lung cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

RET-driven cancer cells (e.g., TT cells)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 5-10 x 10^6 TT cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at the desired doses (e.g., 6.25, 12.5, 25 mg/kg) daily. The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-RET and c-Myc).

-

Plot tumor growth curves and calculate tumor growth inhibition.

References

Application Notes and Protocols for Testing SYHA1815 Activity

These application notes provide detailed protocols for cell-based assays to characterize the activity of SYHA1815, a novel and selective RET inhibitor. The methodologies are designed for researchers in drug development and cancer biology to assess the compound's efficacy and mechanism of action in relevant cell models.

Introduction

This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other kinase inhibitors.[1][2] The primary mechanism of action of this compound is the inhibition of RET kinase activity, which leads to the suppression of downstream signaling pathways, downregulation of c-Myc, and subsequent G1 phase cell cycle arrest.[1][2] Currently, this compound is undergoing phase I clinical trials.[2]

These protocols describe methods to evaluate the cellular effects of this compound, including its impact on cell proliferation, RET signaling, and cell cycle progression.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nmol/L) |

| RET (Wild-Type) | 0.8 |

| RET (V804M) | 2.5 |

| KDR (VEGFR2) | 15.6 |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type RET, the V804M gatekeeper mutant, and the off-target kinase KDR.[1][2]

Table 2: Anti-proliferative Activity of this compound in RET-Driven Cancer Cell Lines

| Cell Line | RET Alteration | IC₅₀ (nmol/L) |

| TT | RET (C634W) | 1.2 |

| BaF3-KIF5B-RET (WT) | KIF5B-RET Fusion | 0.9 |

| BaF3-KIF5B-RET (V804M) | KIF5B-RET Fusion, V804M | 3.5 |

| BaF3-KIF5B-RET (V804L) | KIF5B-RET Fusion, V804L | 4.1 |

This table presents the half-maximal inhibitory concentration (IC₅₀) for the anti-proliferative effect of this compound on various cancer cell lines harboring different RET alterations.[1]

Visualization of Signaling Pathway and Experimental Workflow

Caption: this compound inhibits the RET signaling pathway, leading to c-Myc downregulation and cell cycle arrest.

Caption: Workflow for evaluating the cellular activity of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

RET-driven cancer cell lines (e.g., TT, BaF3-KIF5B-RET)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions (including a vehicle control with DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for RET Signaling Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of RET and its downstream effectors, as well as the expression of c-Myc.

Materials:

-

RET-driven cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RET, anti-RET, anti-phospho-ERK, anti-ERK, anti-c-Myc, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Materials:

-

RET-driven cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations (and a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 arrest.

References

Application Notes and Protocols for SYHA1815 Administration in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of SYHA1815, a novel and selective RET inhibitor. The information compiled from published research includes in vivo efficacy, mechanism of action, and detailed protocols for its use in xenograft models of RET-driven cancers.

Introduction

This compound is a potent inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, demonstrating significant antitumor activity in preclinical models of cancers harboring RET alterations. It is effective against both wild-type RET and clinically relevant gatekeeper mutations, such as V804M, which confer resistance to other kinase inhibitors. The primary mechanism of action of this compound is the suppression of the RET signaling pathway, leading to the downregulation of c-Myc and subsequent G1 phase cell cycle arrest in cancer cells.[1][2]

In Vivo Efficacy of this compound

This compound has demonstrated dose-dependent tumor growth inhibition in preclinical xenograft models. Oral administration of this compound has been shown to be well-tolerated in mice, with no significant body weight loss observed during treatment.

Summary of In Vivo Efficacy Studies

| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings |

| NCB Mice | TT (human medullary thyroid carcinoma) | Oral gavage of this compound at 3.125, 6.25, 12.5, and 25 mg/kg | Once daily for 28 days | Dose-dependent inhibition of tumor growth. 6.25 mg/kg resulted in tumor stasis. |

| NCB Mice | BaF3-KIF5B-RETWT | Oral gavage of this compound | Not specified | Inhibition of tumor growth. |

| NCB Mice | BaF3-KIF5B-RETV804M | Oral gavage of this compound | Not specified | Inhibition of tumor growth in a gatekeeper mutant model. |

Experimental Protocols

Establishment of a Subcutaneous Xenograft Model with TT Cells

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the human medullary thyroid carcinoma cell line, TT, in immunodeficient mice.

Materials:

-

TT human cancer cell line

-

Culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Matrix (optional, but recommended to improve engraftment)

-

4-6 week old female athymic nude mice or other suitable immunodeficient strain (e.g., NCB)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Calipers for tumor measurement

-

70% Ethanol for disinfection

Procedure:

-

Cell Culture: Culture TT cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and are 80-90% confluent before harvesting.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-10 mL of complete culture medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5-10 mL of sterile PBS.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

-

Cell Implantation:

-

Centrifuge the required number of cells and resuspend the pellet in sterile PBS (and Matrigel, if used, at a 1:1 ratio) to a final concentration of 1 x 10^7 cells per 200 µL. Keep the cell suspension on ice.

-

Anesthetize the mice according to approved institutional protocols.

-

Disinfect the injection site (typically the right flank) with 70% ethanol.

-

Gently lift the skin and inject 200 µL of the cell suspension subcutaneously using a 1 mL syringe with a 27 or 30-gauge needle.

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions twice weekly using calipers.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Initiate treatment when tumors reach an average volume of 100-200 mm³.

-

Oral Administration of this compound

This protocol describes the oral gavage administration of this compound to tumor-bearing mice.

Materials:

-

This compound compound

-

Vehicle for formulation (A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Note: The specific vehicle for this compound was not explicitly stated in the reviewed literature, and formulation development may be required.)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Sterile syringes

Procedure:

-

Formulation Preparation:

-

Prepare the desired concentration of this compound in the chosen vehicle. This may require sonication or vigorous vortexing to achieve a uniform suspension.

-

Prepare a fresh formulation for each day of dosing.

-

-

Dosing:

-

Accurately weigh each mouse to determine the correct volume of the this compound suspension to administer based on the desired mg/kg dose.

-

Gently restrain the mouse and insert the gavage needle orally into the esophagus.

-

Slowly administer the calculated volume of the suspension.

-

Monitor the animal for any signs of distress after dosing.

-

Administer the treatment once daily for the duration of the study (e.g., 28 days).

-

Western Blot Analysis of Tumor Tissue

This protocol details the procedure for analyzing protein expression in tumor tissue lysates to assess the in vivo mechanism of action of this compound.

Materials:

-

Tumor tissue samples, snap-frozen in liquid nitrogen and stored at -80°C

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Homogenizer or sonicator

-

Microcentrifuge

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RET, anti-RET, anti-c-Myc, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation:

-

On ice, add 300-500 µL of ice-cold RIPA buffer to a pre-weighed, frozen tumor sample in a microfuge tube.

-

Homogenize the tissue using a mechanical homogenizer or sonicator until the tissue is completely lysed.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-RET, anti-c-Myc) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound targets the RET signaling pathway. In cancer cells with RET alterations (mutations or fusions), the RET kinase is constitutively active, leading to the activation of downstream signaling cascades that promote cell proliferation and survival. This compound inhibits the kinase activity of RET, thereby blocking these downstream signals. A key consequence of RET inhibition by this compound is the downregulation of the transcription factor c-Myc, which is a critical regulator of cell cycle progression. The reduction in c-Myc levels leads to an arrest in the G1 phase of the cell cycle, ultimately inhibiting cancer cell proliferation.[1][2]

Caption: this compound inhibits RET, leading to c-Myc downregulation and G1 cell cycle arrest.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.

References

Application Notes and Protocols for Western Blot Analysis of p-RET Inhibition by SYHA1815

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[2][3] This constitutive activation leads to the phosphorylation of specific tyrosine residues within the intracellular kinase domain, which in turn activates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting tumorigenesis.[4]

SYHA1815 is a novel and potent selective RET inhibitor that has demonstrated significant anti-tumor efficacy.[5] It effectively inhibits the kinase activity of wild-type RET and is also active against gatekeeper mutations like V804M, which can confer resistance to other multi-kinase inhibitors.[5][6] Assessing the efficacy of inhibitors like this compound necessitates a reliable method to quantify the inhibition of RET autophosphorylation. Western blotting is a widely utilized technique for the detection of specific proteins and their post-translational modifications, making it an ideal method for this purpose.

This document provides a detailed protocol for performing a Western blot to measure the inhibition of RET phosphorylation (p-RET) in response to treatment with this compound.

RET Signaling Pathway and Inhibition by this compound

The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This binding event induces the dimerization of RET and subsequent trans-autophosphorylation of multiple tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines then act as docking sites for various adaptor and signaling proteins, which in turn activate downstream pathways that promote cell proliferation and survival. This compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound against wild-type and mutant RET kinase has been quantified, demonstrating its high potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| RET (Wild-Type) | 0.9 ± 0.1 |

| RET (V804M Mutant) | 2.6 ± 0.3 |

| KDR (VEGFR2) | 15.9 ± 0.5 |

| Data sourced from Tang et al. (2021).[5][6] |

Experimental Protocols

Cell Treatment with this compound

-

Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations for a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for a specified duration (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.[6]

Cell Lysis and Protein Quantification

To preserve the phosphorylation state of proteins, all subsequent steps should be performed on ice or at 4°C.[7]

-

After treatment, place the 6-well plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[4][8]

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay, following the manufacturer's instructions.

Western Blot Protocol

-

Sample Preparation: Take a volume of cell lysate containing 20-30 µg of total protein and add 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[7]

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

-

Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RET (e.g., anti-p-RET Tyr905) diluted in 5% BSA/TBST. The recommended starting dilution is 1:1000.[4] Incubate overnight at 4°C with gentle agitation.[7]

-